Diroximel Fumarate

Multiple Sclerosis Gastrointestinal Tolerability Clinical Trial

Diroximel fumarate (DRF) is a next-generation oral fumarate prodrug delivering bioequivalent MMF exposure to dimethyl fumarate (DMF) with clinically superior GI tolerability. Head-to-head trials demonstrate a 46% reduction in days with significant GI symptoms and lower discontinuation rates (1.6% vs 5.6%). Its CYP-independent metabolism eliminates drug-drug interaction risks in polymedicated MS patients. Ideal for procurement by research institutions, formulation developers, and healthcare systems transitioning DMF-intolerant patients. Structured lymphocyte monitoring protocols recommended for formulary switches.

Molecular Formula C11H13NO6
Molecular Weight 255.22 g/mol
CAS No. 1577222-14-0
Cat. No. B607131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiroximel Fumarate
CAS1577222-14-0
SynonymsDiroximel fumarate;  ALKS8700;  ALKS 8700;  ALKS-8700
Molecular FormulaC11H13NO6
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)OCCN1C(=O)CCC1=O
InChIInChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3/b5-4+
InChIKeyYIMYDTCOUQIDMT-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diroximel Fumarate (CAS 1577222-14-0): A Differentiated Prodrug for Relapsing Multiple Sclerosis


Diroximel fumarate (DRF, ALKS-8700) is a novel oral fumarate prodrug approved for relapsing forms of multiple sclerosis (MS). It is rapidly and completely converted in vivo to its active metabolite, monomethyl fumarate (MMF), the same active moiety as dimethyl fumarate (DMF) [1]. This mechanism establishes bioequivalence to DMF in terms of systemic MMF exposure [2], positioning DRF as a scientifically distinct fumarate with a differentiated tolerability profile designed to address the gastrointestinal (GI) side effects commonly associated with DMF therapy [3].

Why Diroximel Fumarate Cannot Be Substituted by In-Class Analogs


Diroximel fumarate (DRF) and dimethyl fumarate (DMF) are both prodrugs of monomethyl fumarate (MMF) and demonstrate bioequivalence in terms of systemic exposure to the active metabolite [1]. However, this pharmacokinetic similarity does not translate to therapeutic interchangeability. DRF's distinct chemical structure and metabolic pathway—specifically, its conversion to MMF and the inactive metabolite 2-hydroxyethyl succinimide (HES)—are directly associated with a superior gastrointestinal (GI) tolerability profile that has been quantitatively validated in head-to-head clinical trials [2]. This critical differential evidence, detailed below, demonstrates that while the active moiety is shared, the tolerability profile is not, making DRF a clinically distinct choice for patients who cannot tolerate DMF's GI side effects [3].

Quantitative Evidence for Diroximel Fumarate Differentiation vs. Comparators


46% Reduction in Days with Significant GI Symptoms vs. Dimethyl Fumarate (Phase III EVOLVE-MS-2)

In the head-to-head, randomized, double-blind, Phase III EVOLVE-MS-2 study, diroximel fumarate (DRF) 462 mg twice daily demonstrated a statistically significant 46% reduction in the number of days patients reported an Individual Gastrointestinal Symptom and Impact Scale (IGISIS) intensity score of ≥2 compared to dimethyl fumarate (DMF) 240 mg twice daily [1]. This primary endpoint directly quantifies superior GI tolerability.

Multiple Sclerosis Gastrointestinal Tolerability Clinical Trial

Reduced GI Adverse Events and Discontinuation Rates vs. Dimethyl Fumarate

Secondary endpoints from the EVOLVE-MS-2 study further substantiate improved tolerability. DRF treatment was associated with a lower rate of GI adverse events (34.8%) compared to DMF (49.0%) [1]. This translated into significantly lower discontinuation rates due to any adverse event (1.6% vs. 5.6%) and specifically due to GI adverse events (0.8% vs. 4.8%) [1].

Multiple Sclerosis Adverse Events Treatment Discontinuation

Distinct Pharmacokinetic Profile vs. Monomethyl Fumarate (Bafiertam)

In a single-dose, crossover study comparing the therapeutic doses of diroximel fumarate (DRF; 462 mg) and monomethyl fumarate (MMF; 190 mg as Bafiertam), the pharmacokinetic profiles of the active metabolite MMF differed. While the MMF Cmax was higher for Bafiertam (1969 ng/mL) than Vumerity (1121 ng/mL), the median time to peak concentration (Tmax) was shorter for Vumerity (approx. 3 hours) compared to Bafiertam (approx. 4 hours) [1]. The geometric least-squares mean (GLSM) ratios for AUC0-inf and AUC0-t were 113.8% and 116.8%, respectively, indicating a small but statistically measurable difference in total exposure [1].

Pharmacokinetics Bioavailability Prodrug

Metabolism Independent of Cytochrome P450 (CYP) Enzymes

Diroximel fumarate (DRF) and its active metabolite monomethyl fumarate (MMF) are metabolized by esterases and the tricarboxylic acid (TCA) cycle, with no involvement of the cytochrome P450 (CYP) enzyme system [1]. In vitro studies confirmed that DRF and its metabolites do not inhibit major CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6) [2].

Drug Metabolism Drug-Drug Interactions Safety

Risk of Worsening Lymphopenia Upon Switching from Dimethyl Fumarate

A retrospective analysis of patients with MS who were clinically stable on dimethyl fumarate (DMF) and switched to diroximel fumarate (DRF) showed a statistically significant decrease in absolute lymphocyte count (ALC) after the switch [1]. The linear mixed-effects model estimated an ALC decrease of β = -225.70 cells/μL (p < 0.040) [1]. A separate case series reported new-onset significant lymphopenia in patients with prolonged lymphocyte stability on DMF after transitioning to DRF [2].

Lymphopenia Drug Switching Safety Monitoring

Optimized Application Scenarios for Diroximel Fumarate Based on Quantitative Evidence


First-Line or Switch Therapy for DMF-Intolerant MS Patients

Given the 46% reduction in days with significant GI symptoms and lower discontinuation rates compared to DMF (1.6% vs 5.6% for any AE), DRF is the preferred fumarate for patients initiating therapy or those with a history of DMF intolerance [1]. This directly addresses the primary barrier to DMF adherence, making it a high-value procurement option for patient populations with a high prevalence of GI comorbidities.

Formulary Inclusion for Polypharmacy MS Patient Cohorts

DRF's metabolism, which is entirely independent of the cytochrome P450 (CYP) enzyme system, eliminates a major source of drug-drug interactions [2]. This makes it a strategically safer choice for MS patients who are commonly on multiple medications for comorbidities (e.g., antidepressants, antihypertensives), reducing the clinical and administrative burden of managing complex interactions.

Managed Switch Programs with Enhanced Lymphocyte Monitoring

For healthcare systems considering a formulary switch from DMF to DRF, the evidence of potential worsening lymphopenia post-switch [3] necessitates a structured transition protocol. Procurement and clinical teams can leverage this data to implement mandatory baseline and follow-up lymphocyte monitoring, ensuring patient safety and mitigating the risk of opportunistic infections during the therapeutic substitution process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diroximel Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.